Phenylhydrazine Oxalate

Catalog No.
S3317321
CAS No.
37887-33-5
M.F
C8H10N2O4
M. Wt
198.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylhydrazine Oxalate

CAS Number

37887-33-5

Product Name

Phenylhydrazine Oxalate

IUPAC Name

oxalic acid;phenylhydrazine

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C6H8N2.C2H2O4/c7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,8H,7H2;(H,3,4)(H,5,6)

InChI Key

IGOMPZNJCCVZCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O

Phenylhydrazine oxalate is a chemical compound formed from the reaction of phenylhydrazine and oxalic acid. It appears as a crystalline solid and is characterized by its unique structural properties, which contribute to its various applications in organic chemistry and biochemistry. This compound is notable for its ability to form stable derivatives with carbonyl compounds, making it valuable in the synthesis of hydrazones and related compounds.

, primarily involving its ability to form hydrazones with carbonyl compounds. The general reaction can be represented as follows:

RCHO+C6H5NHNH2RCH N NH C6H5+H2O\text{RCHO}+\text{C}_6\text{H}_5\text{NHNH}_2\rightarrow \text{RCH N NH C}_6\text{H}_5+\text{H}_2\text{O}

In this reaction, RCHO represents an aldehyde or ketone, leading to the formation of a hydrazone. Additionally, phenylhydrazine oxalate can undergo oxidation reactions, particularly with hemoglobin and cytochrome P-450 enzymes, resulting in the formation of reactive intermediates that can impact biological systems .

Phenylhydrazine oxalate exhibits significant biological activity, particularly in its interaction with hemoglobin. It is known to induce hemolytic anemia by causing oxidative damage to red blood cells. This property has been utilized in research settings to study oxidative stress and related pathologies. Furthermore, phenylhydrazine derivatives have been investigated for their potential antitumor activity due to their ability to interact with cellular components and induce apoptosis in cancer cells .

The synthesis of phenylhydrazine oxalate typically involves the following steps:

  • Preparation of Phenylhydrazine: This is usually achieved through the reduction of nitrobenzene or diazotization of aniline.
  • Reaction with Oxalic Acid: Phenylhydrazine is then reacted with oxalic acid under controlled conditions to produce phenylhydrazine oxalate.

Recent advancements have introduced continuous flow processes that enhance the efficiency and yield of this synthesis by integrating multiple reaction steps into a single reactor system, thereby reducing reaction time and improving product quality .

Phenylhydrazine oxalate has several applications across various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing hydrazones from carbonyl compounds.
  • Pharmaceutical Research: Its derivatives are explored for potential therapeutic effects, particularly in oncology.
  • Analytical Chemistry: It serves as a reagent in various analytical methods, including spectrophotometry and chromatography.

Studies on the interactions of phenylhydrazine oxalate reveal its role as a "trapping agent" for reactive species in biochemical pathways. For instance, it can trap carbonyl groups in metabolic processes, which has implications for understanding metabolic disorders and oxidative stress responses . Additionally, its interactions with hemoglobin highlight its potential effects on oxygen transport and cellular metabolism.

Phenylhydrazine oxalate shares similarities with several other compounds, particularly those containing hydrazine or oxalic acid functionalities. Here are some comparable compounds:

CompoundStructure TypeKey Features
HydrazineSimple hydrazineBasic structure; used as a reducing agent
Dihydrazinium OxalateHydrazinium saltForms through reaction with hydrazine; more stable than phenylhydrazine oxalate
Phenylhydrazine HydrochlorideSalt form of phenylhydrazineUsed in similar reactions; more soluble in water
2-HydrazinobenzothiazoleBenzothiazole derivativeExhibits biological activity; used in drug discovery

Phenylhydrazine oxalate is unique due to its specific reactivity towards carbonyl compounds and its biological interactions that lead to oxidative stress responses. Its crystalline nature also differentiates it from other hydrazines that may not form stable salts or derivatives.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

198.06405680 g/mol

Monoisotopic Mass

198.06405680 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-19

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